molecular formula C27H23N3O3 B10888374 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10888374
M. Wt: 437.5 g/mol
InChI Key: SSYLIMJGLPBJCY-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of indole, pyridine, and pyrrolone moieties

Preparation Methods

The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesisCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and pyrrolone-containing molecules. These compounds share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of indole, pyridine, and pyrrolone moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H23N3O3/c1-17-9-11-18(12-10-17)25(31)23-24(22-8-4-5-14-28-22)30(27(33)26(23)32)15-13-19-16-29-21-7-3-2-6-20(19)21/h2-12,14,16,24,29,31H,13,15H2,1H3/b25-23-

InChI Key

SSYLIMJGLPBJCY-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.